
Calcium stibenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Calcium antimonate can be synthesized through several methods. One common synthetic route involves reacting calcium chloride with sodium antimonate, followed by hydrothermal treatment to form the desired calcium antimonate . Another method used by ancient Egyptian glassmakers involved mixing antimony oxides (( \text{Sb}_2 \text{O}_3 ) or ( \text{Sb}_2 \text{O}_5 )) with calcium carbonates and heating the mixture between 1000 and 1100°C .
化学反応の分析
Calcium antimonate is a stable compound under normal conditions but can react with strong acids to produce antimony oxides, which have potential health risks . It undergoes thermal decomposition when heated and is generally non-reactive with most other compounds under normal conditions . The major products formed from its reactions with strong acids are antimony oxides .
科学的研究の応用
Calcium antimonate has a broad spectrum of applications in scientific research and industry. Due to its high refractive index, it is often used as a pigment in paints, coatings, and plastics to increase their whiteness and opacity . It is also employed as a flame retardant in certain types of plastics . In the ceramic industry, calcium antimonate is used as an opacifying agent, rendering ceramic materials less transparent and more aesthetically pleasing . Additionally, it is used in the production of certain types of glass, particularly enamel and antimony glass .
作用機序
The mechanism by which calcium antimonate exerts its effects is primarily through its physical properties, such as its high refractive index and opacity. These properties make it effective as a pigment and opacifying agent in various materials . The molecular targets and pathways involved are related to its interaction with light and its ability to scatter and reflect light, thereby increasing the opacity and whiteness of the materials it is used in .
類似化合物との比較
Calcium antimonate can be compared with other antimonate compounds such as sodium antimonate (( \text{NaSbO}_3 )), magnesium antimonate (( \text{MgSb}_2 \text{O}_6 )), and lead antimonate (( \text{Pb}_2 \text{Sb}_2 \text{O}_7 )). Each of these compounds has unique properties and applications. For instance, sodium antimonate has the ilmenite structure and is used in different industrial applications . Magnesium antimonate has the trirutile structure and is used in specialized ceramics . Calcium antimonate’s uniqueness lies in its high refractive index and its use as an opacifying agent in various industries .
特性
分子式 |
CaO6Sb2 |
|---|---|
分子量 |
379.59 g/mol |
IUPAC名 |
calcium;oxido(dioxo)-λ5-stibane |
InChI |
InChI=1S/Ca.6O.2Sb/q+2;;;;;2*-1;; |
InChIキー |
FDVXWXFNALMJCT-UHFFFAOYSA-N |
正規SMILES |
[O-][Sb](=O)=O.[O-][Sb](=O)=O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


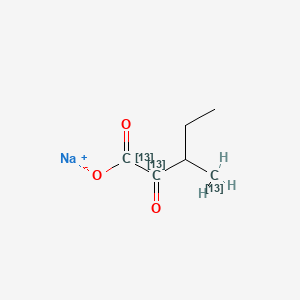
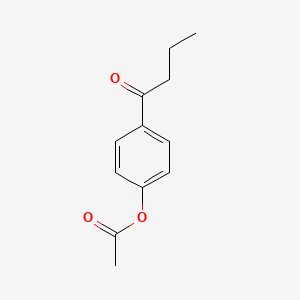
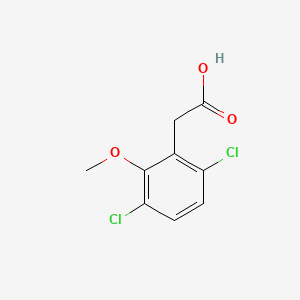
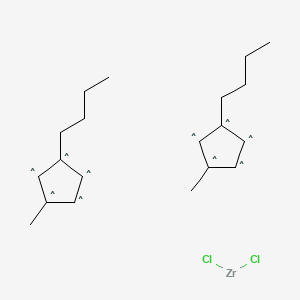
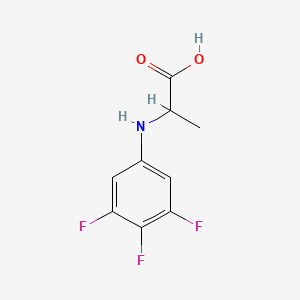
![5,6-Dimethyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B13835853.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)

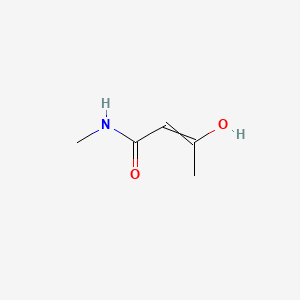
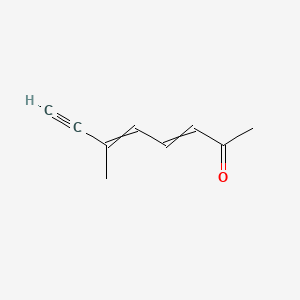
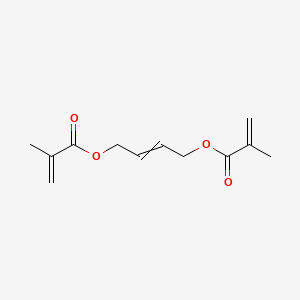
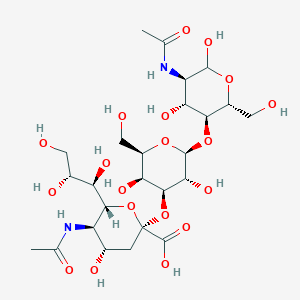

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
